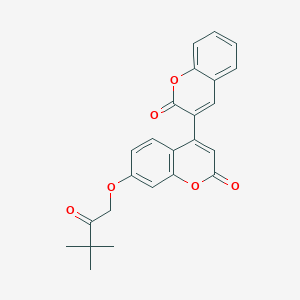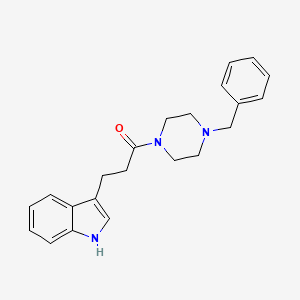![molecular formula C25H20O3 B14958322 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958322.png)
7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 8-methyl-4-phenyl-2H-chromen-2-one with 4-ethenylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated compounds.
Aplicaciones Científicas De Investigación
7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(4-methylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(3-methylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature distinguishes it from other similar compounds and can enhance its utility in various applications.
Propiedades
Fórmula molecular |
C25H20O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
7-[(4-ethenylphenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H20O3/c1-3-18-9-11-19(12-10-18)16-27-23-14-13-21-22(20-7-5-4-6-8-20)15-24(26)28-25(21)17(23)2/h3-15H,1,16H2,2H3 |
Clave InChI |
XAHHVGDTUZNDKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958265.png)
![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B14958298.png)
![1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)


![6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14958333.png)
![2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
